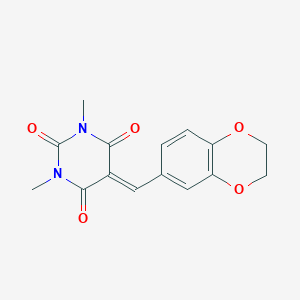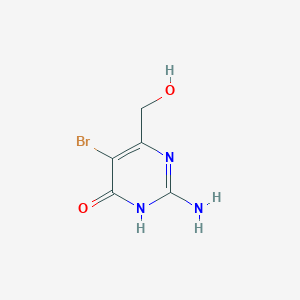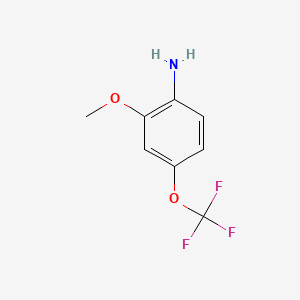
3-Cyclopropyl-3-methylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
3-Cyclopropyl-3-methylbutanoyl chloride's utility in scientific research can be illustrated through its potential application in Suzuki cross-coupling reactions. This process, facilitated by a palladium catalyst, allows for the joining of aryl halides with alkylboronic acids. The catalyst's ability to operate at low loadings, even with sterically hindered aryl bromides, showcases the method's efficiency and the functional group tolerance it exhibits. This type of reaction demonstrates the compound's relevance in creating diverse chemical structures with significant functional group tolerance, including fluoro, methyl, methoxy, and others (Kondolff, Doucet, & Santelli, 2004).
Rearrangements and Fragmentation Studies
Research into the rearrangements and fragmentation of cyclopropyl derivatives highlights the intricate behavior of these molecules under various conditions. The fragmentation of cyclopropylmethoxychlorocarbene leads to mixtures of different chlorides, with isotopic substitution studies providing insight into the methylene group exchanges. This demonstrates the compound's potential for studying reaction mechanisms and the stability of carbocations in different solvents (Moss et al., 2004).
Synthesis of Cyclopropanes
The synthesis of cyclopropanes from primary alkyl chlorides, including derivatives that may be structurally similar to this compound, showcases a method of creating cyclopropane rings. This research provides a pathway for the synthesis of these structures, which are significant in medicinal chemistry and materials science (Kirmse & Doering, 1960).
Photochemical and Thermal Isomerizations
The study of photochemical and thermal isomerizations of acyl-cyclopentenes and acylbicyclopentanes offers insights into the behavior of cyclopropane-containing compounds under various conditions. These findings can contribute to the development of new synthetic methodologies and the understanding of reaction mechanisms under different stimuli (Schaffner, 1976).
Propiedades
IUPAC Name |
3-cyclopropyl-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIYNREYBUBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Tert-butyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2779692.png)
![{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2779694.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2779697.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2779702.png)



![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2779711.png)